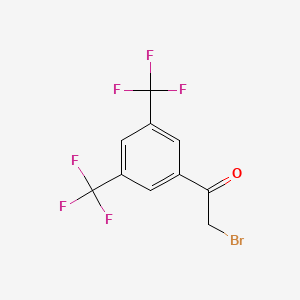

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Description

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKBFXJTIAEUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371178 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131805-94-2 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

CAS Number: 131805-94-2

Introduction: A Key Building Block in Modern Medicinal Chemistry

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a phenyl ring substituted with two strongly electron-withdrawing trifluoromethyl groups and an α-bromo ketone moiety, imparts a unique combination of reactivity and metabolic stability to molecules derived from it.

The 3,5-bis(trifluoromethyl)phenyl group is a well-known pharmacophore that can significantly enhance a drug candidate's properties.[1] The trifluoromethyl (-CF3) groups are known to improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing binding affinity to biological targets.[1] The α-bromo ketone functionality, on the other hand, is a versatile synthetic handle, providing two electrophilic sites (the carbonyl carbon and the α-carbon) and a good leaving group (bromide), enabling a wide range of subsequent chemical transformations.[2]

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, detailed synthesis methodologies with mechanistic insights, key applications, and essential safety and handling protocols, offering a holistic understanding of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 131805-94-2 | [3] |

| Molecular Formula | C₁₀H₅BrF₆O | [3] |

| Molecular Weight | 335.04 g/mol | [3] |

| Appearance | Light yellow or white solid | [4][5] |

| Melting Point | 44-46 °C (317-318 K) | [5] |

| Boiling Point | 211.6 ± 35.0 °C (Predicted) | [5] |

| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [4] |

| SMILES String | FC(F)(F)C1=CC(C(F)(F)F)=CC(C(CBr)=O)=C1 | [6] |

| InChI Key | ZEKBFXJTIAEUOF-UHFFFAOYSA-N | [6] |

Spectroscopic Data:

-

¹H NMR (600 MHz, CDCl₃): δ 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H)

-

¹³C NMR (150 MHz, CDCl₃): δ 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46

Synthesis Methodologies: A Tale of Two Steps

The synthesis of this compound is typically achieved in a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of the ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone, followed by a selective α-bromination.

Step 1: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone

The precursor ketone, 3',5'-bis(trifluoromethyl)acetophenone (CAS: 30071-93-3), is a crucial intermediate.[7] An efficient and scalable method for its synthesis involves a Grignard reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]

- 4. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]

- 5. This compound , 95% , 131805-94-2 - CookeChem [cookechem.com]

- 6. 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. innospk.com [innospk.com]

An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Introduction

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a highly functionalized aromatic ketone. As an α-bromoketone, it possesses two reactive sites: the electrophilic carbonyl carbon and the electrophilic α-carbon bearing the bromine atom. This dual reactivity makes it an exceptionally valuable and versatile intermediate in advanced organic synthesis. Its primary utility is found in the construction of complex heterocyclic systems and as a key building block in the development of pharmacologically active molecules. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety imparts unique properties, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and essential safety protocols for researchers and drug development professionals.

Physicochemical and Structural Properties

The core identity of this compound is defined by its specific molecular structure and resulting physical properties. The trifluoromethyl groups (–CF₃) are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the adjacent carbonyl group.

Key Properties

A summary of the compound's essential data is presented below. The molecular weight of 335.04 g/mol is a fundamental parameter for all stoichiometric calculations in synthesis.[1][2]

| Property | Value | Reference(s) |

| Molecular Weight | 335.04 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₅BrF₆O | [1][2][3][4] |

| CAS Number | 131805-94-2 | [1][2][3][4] |

| Appearance | Light yellow solid | [1] |

| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [1] |

| SMILES | FC(F)(F)C1=CC(=CC(=C1)C(=O)CBr)C(F)(F)F | [3] |

| InChI Key | ZEKBFXJTIAEUOF-UHFFFAOYSA-N |

Molecular Structure

The structure features a central ethanone core. The carbonyl group is attached to a 3,5-bis(trifluoromethyl)phenyl ring, and the α-carbon is substituted with a bromine atom.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone

This protocol is adapted from methodologies described for Grignard-based synthesis. [5]

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is exothermic and may require initial heating or an initiator (e.g., an iodine crystal) to begin. Maintain a gentle reflux until the magnesium is consumed.

-

Acylation: In a separate flask, cool an excess of acetic anhydride in THF to 0 °C. Add the prepared Grignard reagent to the cold acetic anhydride solution slowly via a cannula. The addition rate should be controlled to maintain a low temperature.

-

Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 3',5'-bis(trifluoromethyl)acetophenone.

Experimental Protocol: α-Bromination

-

Reaction Setup: Dissolve the 3',5'-bis(trifluoromethyl)acetophenone from the previous step in a suitable solvent, such as glacial acetic acid or methanol.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of bromine (Br₂), typically as a solution in the same solvent, dropwise.

-

Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, quench any excess bromine with a reducing agent like sodium thiosulfate solution. Dilute the mixture with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude this compound can be purified by recrystallization, often from a solvent mixture like hexanes/ether. [1]

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from its ability to participate in reactions that form the core scaffolds of various drug candidates.

Intermediate for Neurokinin-1 (NK-1) Receptor Antagonists

This compound is a documented intermediate in the synthesis of potent and selective antagonists of the substance P (neurokinin-1) receptor. [6][5]These antagonists have therapeutic potential in treating a range of conditions, including:

-

Chemotherapy-induced nausea and vomiting (emesis)

-

Inflammatory diseases

-

Psychiatric disorders such as depression and anxiety

The synthesis of these antagonists often involves the reaction of the α-bromoketone with a primary amine or other nucleophile to construct a more complex heterocyclic core, which is central to the pharmacophore.

Caption: Role as a key building block in NK-1 antagonist synthesis.

Synthesis of Novel Antibacterial Agents

The 3,5-bis(trifluoromethyl)phenyl moiety is a known pharmacophore in the design of novel antimicrobial agents. For example, pyrazole derivatives containing this group have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [7]The synthesis of these pyrazoles can utilize intermediates derived from this compound, highlighting its broader utility in medicinal chemistry beyond NK-1 antagonists. [7]

Safety, Handling, and Storage

Due to its reactivity, this compound requires careful handling. It is classified as a corrosive material and is also a lachrymator, a substance that irritates the eyes and causes tearing. [4][8]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [8][9]* Handling: Avoid inhalation of dust and contact with skin and eyes. Do not breathe dust, mist, or vapors. [8]In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [8]* Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. [4][8]It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a precursor for NK-1 receptor antagonists and other bioactive compounds make it an indispensable tool for medicinal chemists. Adherence to strict safety protocols is mandatory when handling this reactive and corrosive compound to ensure the safety of laboratory personnel.

References

- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

Exploring 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: Properties and Applications. Tejapharm. [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. National Institutes of Health (NIH). [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

Sources

- 1. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]

- 2. This compound , 95% , 131805-94-2 - CookeChem [cookechem.com]

- 3. 1stsci.com [1stsci.com]

- 4. 131805-94-2|this compound|BLD Pharm [bldpharm.com]

- 5. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone chemical properties

An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound, also known as 2-bromo-3',5'-bis(trifluoromethyl)acetophenone, is a halogenated ketone of significant interest. Its structure is characterized by a central acetophenone core, substituted with two powerful electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring and a bromine atom at the alpha-carbon position. This unique combination of functional groups makes it a highly reactive and versatile building block.

The 3,5-bis(trifluoromethyl)phenyl moiety is a well-recognized pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates by increasing lipophilicity and modulating electronic properties.[1] Consequently, this bromo-ethanone derivative serves as a crucial precursor for introducing this valuable motif into complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical and Structural Properties

The compound presents as a light-yellow solid at room temperature.[2] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₆O | [3][4] |

| Molecular Weight | 335.04 g/mol | [3][4][5] |

| CAS Number | 131805-94-2 | [3][6] |

| Appearance | Light-yellow solid | [2] |

| Melting Point | 317–318 K (44–45 °C) | [2] |

| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [3] |

| SMILES String | FC(F)(F)C1=CC(C(F)(F)F)=CC(C(CBr)=O)=C1 | [4] |

| InChI Key | ZEKBFXJTIAEUOF-UHFFFAOYSA-N | [4] |

Spectroscopic Profile

Detailed spectroscopic analysis confirms the molecular structure of the title compound.

-

¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum shows three distinct signals: a singlet at δ 8.44 ppm corresponding to the two equivalent aromatic protons (H-2' and H-6'), a singlet at δ 8.13 ppm for the single aromatic proton (H-4'), and a singlet at δ 4.48 ppm for the two protons of the bromomethyl group (-CH₂Br).[2]

-

¹³C NMR (150 MHz, CDCl₃): The carbon spectrum displays signals at δ 188.81 (C=O), a series of signals between δ 120.00 and 135.31 for the aromatic and trifluoromethyl carbons, and a signal at δ 29.46 for the bromomethyl carbon (-CH₂Br).[2]

Crystal Structure and Molecular Conformation

X-ray crystallography reveals that this compound crystallizes in the monoclinic P2₁/c space group.[2] The molecule exhibits a near-planar conformation. The torsion angle between the carbonyl group and the alkyl bromide (O1—C2—C1—Br1) is approximately 0.3°, indicating a syn orientation.[2] In the crystal lattice, molecules are linked into head-to-tail dimers through weak C—H⋯Br and C—O⋯C interactions.[2]

Synthesis and Reaction Mechanism

The compound is reliably synthesized via the direct α-bromination of its corresponding acetophenone precursor. The electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution, favoring the selective bromination at the α-carbon of the ketone.

Experimental Protocol: Synthesis

The following protocol details the synthesis from 3',5'-bis(trifluoromethyl)acetophenone.

-

Dissolution: Dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for approximately 5 hours.

-

Quenching & Concentration: Add water to the mixture and concentrate under reduced pressure to remove the acetic acid.

-

Extraction: Dilute the residue with ethyl acetate and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a light-yellow solid (typical yield: ~62%).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The primary driver of this molecule's reactivity is the α-bromo ketone functionality. The carbonyl group's electron-withdrawing effect, amplified by the CF₃ groups on the ring, makes the α-carbon highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions.

This makes it an invaluable reagent for alkylating a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. This reactivity is central to its role in constructing more complex molecular frameworks. For instance, it is a common starting point for synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals.

General Reactivity Diagram

Caption: Sₙ2 alkylation of a nucleophile using the title compound.

Role in Drug Development

The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in modern drug design. Its inclusion in a molecule can significantly improve pharmacokinetic properties such as bioavailability and metabolic half-life. The two CF₃ groups sterically hinder metabolic attack on the phenyl ring and their strong electron-withdrawing capacity can modulate the pKa of nearby functional groups, influencing binding interactions.

This structural motif is found in several marketed drugs, highlighting its importance. The precursor to our title compound, 3',5'-bis(trifluoromethyl)acetophenone, is a known intermediate in the synthesis of neurokinin-1 (NK₁) receptor antagonists, which are used as antiemetics.[7][8][9] The bromo-derivative is a logical next-step intermediate, primed for reaction with nucleophilic partners to rapidly build libraries of potential drug candidates. Recent research has also shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity against drug-resistant bacteria, further underscoring the therapeutic potential of this chemical class.[1]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazards: The compound is a combustible solid. It is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12] Keep away from heat, sparks, and open flames.[11][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11][13]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[11][13] If inhaled, move to fresh air.[11]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and potent, predictable reactivity make it an ideal intermediate. The inherent value of its bis(trifluoromethyl)phenyl core provides a direct route to compounds with enhanced pharmacological profiles, ensuring its continued relevance in the pursuit of novel and effective therapeutics.

References

-

Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. International Union of Crystallography. [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations... ACS Publications. [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone... (Full Text). ACS Publications. [Link]

- Method for synthesizing trifluoromethyl acetophenone - Google Patents.

- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents.

- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (Full Patent).

-

MSDS of 3',5'-Bis(trifluoromethyl)acetophenone - Capot Chemical. Capot Chemical. [Link]

-

MATERIAL SAFETY DATA SHEET 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98%. Acros Organics. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (PMC). [Link]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]

- 4. 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound , 95% , 131805-94-2 - CookeChem [cookechem.com]

- 6. 131805-94-2|this compound|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 9. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 10. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]

- 11. geneseo.edu [geneseo.edu]

- 12. fishersci.com [fishersci.com]

- 13. southwest.tn.edu [southwest.tn.edu]

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Introduction: The Molecular Profile of a Key Synthetic Intermediate

This compound is an α-haloketone of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the replaceable α-bromine, and the robust aromatic ring substituted with two strongly electron-withdrawing trifluoromethyl (CF₃) groups.[1][2] These features make it a valuable precursor for synthesizing a wide array of heterocyclic compounds and complex organic molecules.

Accurate and unambiguous structural confirmation of this reagent is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed spectral features, grounded in established physicochemical principles.

Molecular Structure and Atom Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by its simplicity, which directly reflects the high degree of symmetry in the molecule. The aromatic region contains two distinct signals, and the aliphatic region contains one.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.44 | Singlet (s) | 2H | H-2, H-6 (ortho-protons) |

| 8.13 | Singlet (s) | 1H | H-4 (para-proton) |

| 4.48 | Singlet (s) | 2H | H-8 (-CH₂Br) |

Solvent: CDCl₃, Frequency: 600 MHz. Data sourced from Chandrashekharappa et al. (2018).[3]

Expert Interpretation:

-

Aromatic Region (δ 8.0-8.5): The two aromatic signals at δ 8.44 and δ 8.13 appear as sharp singlets. This is a direct consequence of their magnetic environments. The two protons at the C2 and C6 positions are chemically equivalent and are meta-coupled to the C4 proton. Likewise, the C4 proton is meta-coupled to the C2 and C6 protons. Meta coupling constants (⁴JHH) are typically very small (0-3 Hz) and are often not resolved, resulting in the appearance of singlets. The significant downfield shift of these protons is caused by the strong deshielding effects of the adjacent carbonyl group and the two electron-withdrawing CF₃ groups.

-

Aliphatic Region (δ 4.48): The methylene protons (C8) adjacent to the bromine atom appear as a sharp singlet at δ 4.48. These two protons are chemically equivalent, and there are no adjacent protons to cause spin-spin splitting. Their downfield position is a result of the combined deshielding influence of the adjacent carbonyl group and the electronegative bromine atom.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The molecular symmetry (a C₂ axis passing through C1 and C4) means we expect 8 distinct carbon signals: 4 for the aromatic ring, 2 for the CF₃ groups (which are equivalent), 1 for the carbonyl group, and 1 for the bromomethyl carbon.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Predicted Assignment | Comments |

|---|---|---|

| 188.81 | C7 (C=O) | Typical for an aromatic ketone carbonyl. |

| 135.31 | C1 | Quaternary carbon attached to the carbonyl group. |

| 133.06 - 132.60 | C3, C5 | Quaternary carbons attached to CF₃ groups. Expected to be a quartet due to ²JCF coupling (~32 Hz).[4] |

| 128.99 | C2, C6 | Aromatic methine carbons. |

| 127.08 - 127.06 | C4 | Aromatic methine carbon. |

| 125.42 - 120.00 | CF₃ | CF₃ carbons. Expected to be a quartet due to ¹JCF coupling (~272 Hz).[4][5] |

| 29.46 | C8 (-CH₂Br) | Aliphatic carbon attached to bromine. |

Solvent: CDCl₃, Frequency: 150 MHz. Data sourced from Chandrashekharappa et al. (2018).[3]

Expert Interpretation: The reported spectral data from the literature lists 13 distinct chemical shifts, which is more than the 8 expected unique carbons.[3] This discrepancy is not an anomaly but rather a common feature in the spectra of highly fluorinated compounds when not acquired with ¹⁹F decoupling. The additional peaks arise from the splitting of carbon signals by the fluorine atoms (¹³C-¹⁹F coupling).

-

Carbonyl Carbon (δ 188.81): This downfield signal is unambiguously assigned to the ketone's carbonyl carbon (C7).

-

Aromatic Carbons (δ 127-136): The signals for the aromatic carbons are complex. The carbons directly bonded to the CF₃ groups (C3, C5) are expected to appear as a quartet with a coupling constant (²JCF) of approximately 30-35 Hz.[4] The other aromatic carbons will also exhibit smaller, long-range couplings.

-

Trifluoromethyl Carbons (δ ~123): The signal for the CF₃ carbons (C9, C10) is characteristically split into a broad quartet by the three directly attached fluorine atoms. The one-bond coupling constant (¹JCF) is very large, typically in the range of 270-280 Hz.[4][5] This large splitting and the lack of a Nuclear Overhauser Effect (NOE) can sometimes make this signal difficult to observe without a sufficient number of scans.

-

Aliphatic Carbon (δ 29.46): The upfield signal at δ 29.46 is assigned to the bromomethyl carbon (C8).

Standard Protocol for NMR Data Acquisition

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by strong absorptions corresponding to the C=O and C-F bonds.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~1710 | Strong | C=O Stretch | Aromatic Ketone |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1330 | Very Strong | C-F Stretch (sym) | Trifluoromethyl (-CF₃) |

| ~1150 | Very Strong, Broad | C-F Stretch (asym) | Trifluoromethyl (-CF₃) |

| ~690 | Medium | C-Br Stretch | Bromoalkane |

Frequency ranges are based on established spectral correlation tables.[6][7][8]

Expert Interpretation:

-

C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption in this region is the most prominent feature of the spectrum and is definitive for the carbonyl group. A typical aromatic ketone absorbs around 1685-1690 cm⁻¹.[7][9] However, the powerful electron-withdrawing nature of the two CF₃ groups on the ring reduces the conjugation effect and pulls electron density away from the carbonyl bond, increasing its double-bond character. This leads to a shift to a higher frequency (hypsochromic shift) compared to a simple acetophenone.

-

C-F Stretches (~1350-1100 cm⁻¹): This region will contain multiple, very strong, and broad absorption bands, which are characteristic of the C-F stretching vibrations within the two CF₃ groups.[10][11][12] A particularly intense band around 1330 cm⁻¹ is a hallmark of the C-CF₃ moiety.[10]

-

C-Br Stretch (~690 cm⁻¹): The absorption for the C-Br bond is expected in the fingerprint region.[6][13] While this peak can confirm the presence of the bond, its position in a complex region of the spectrum can sometimes make it less diagnostic than the C=O or C-F stretches.

Standard Protocol for FTIR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

MS Analysis and Fragmentation

For this compound, Electron Ionization (EI) would be a standard method. The key feature to look for is the isotopic signature of bromine.

Table 4: Predicted Mass Spectrometry Fragments (EI)

| m/z Value | Ion | Comments |

|---|---|---|

| 334/336 | [C₁₀H₅BrF₆O]⁺˙ (M⁺˙) | Molecular Ion Peak. Exhibits a characteristic 1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes.[14] |

| 255 | [C₁₀H₅F₆O]⁺ | [M-Br]⁺. Loss of a bromine radical via α-cleavage. Expected to be a major fragment.[14][15] |

| 227 | [C₉H₅F₆]⁺ | [M-Br-CO]⁺. Subsequent loss of carbon monoxide from the acylium ion. |

| 241 | [C₈H₂F₆]⁺ | [M-CH₂Br-CO]⁺. Loss of the bromomethyl radical and CO. |

Molecular Weight (monoisotopic): 333.95 g/mol .

Expert Interpretation & Predicted Fragmentation Pathway: The presence of bromine is unequivocally confirmed by the molecular ion peak, which will appear as a doublet of nearly equal intensity at m/z 334 and 336.[14] Under electron ionization, the most favorable fragmentation pathway for α-haloketones is α-cleavage.[16][17]

-

Loss of Bromine Radical: The C-Br bond is relatively weak and will readily cleave to lose a bromine radical (•Br), forming a stable, resonance-stabilized acylium ion at m/z 255. This is often the base peak in the spectrum.

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral molecule of carbon monoxide (CO) to form the 3,5-bis(trifluoromethyl)phenyl cation at m/z 227.

Standard Protocol for MS Data Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a definitive and self-validating analytical profile for this compound. The ¹H NMR confirms the substitution pattern and proton count, while the ¹³C NMR, with its characteristic C-F couplings, validates the carbon skeleton. IR spectroscopy provides rapid confirmation of the key carbonyl and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) through its distinct isotopic pattern and predictable fragmentation. Together, these techniques form a robust analytical package for the unambiguous identification and quality assessment of this important synthetic reagent.

References

- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 479-490.

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

SpectraBase. (n.d.). 1-[3,5-bis(Trifluoromethyl)phenyl]-2-bromoethanone. John Wiley & Sons, Inc. Available at: [Link]

- Good, D. A., & Francisco, J. S. (2001). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Bentham Science Publishers.

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Available at: [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available at: [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Open Chemistry. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Available at: [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 868-870. Available at: [Link]

-

StudySmarter. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Available at: [Link]

Sources

- 1. 131805-94-2|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ias.ac.in [ias.ac.in]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. benthamopen.com [benthamopen.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

An In-depth Technical Guide to the Reactivity and Mechanisms of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Abstract

This technical guide provides an in-depth analysis of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone, a key α-haloketone intermediate in synthetic organic and medicinal chemistry. The presence of two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the compound's reactivity, particularly at the electrophilic carbonyl carbon and the adjacent carbon bearing the bromine atom. This document will explore the fundamental principles governing its reaction mechanisms, provide field-proven experimental protocols, and highlight its utility as a versatile building block, especially in the synthesis of heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in drug development who utilize complex organic intermediates.

Introduction and Physicochemical Profile

This compound, with CAS Number 131805-94-2, is a highly functionalized aromatic ketone.[1][2] As an α-bromo ketone, its primary reactivity centers on the electrophilic carbonyl carbon and the adjacent methylene carbon, which is activated towards nucleophilic attack by the bromine leaving group. The defining feature of this molecule is the 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, a property that profoundly enhances the electrophilicity of the ketone and facilitates the displacement of the bromide ion. This electronic modification makes the compound an exceptionally reactive and valuable substrate for constructing complex molecular architectures, particularly those found in pharmacologically active agents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₆O | [1][5] |

| Molecular Weight | 335.04 g/mol | [1][5] |

| Appearance | Light-yellow solid | [6][7] |

| Melting Point | 317–318 K (44-45 °C) | [6][7] |

| CAS Number | 131805-94-2 | [1][2] |

| Solubility | Readily soluble in ether, chloroform, benzene; sparingly soluble in ethanol, methanol. | [1] |

Synthesis of the Core Reagent

The most common and efficient laboratory-scale synthesis of the title compound involves the α-bromination of its parent ketone, 3',5'-bis(trifluoromethyl)acetophenone.[6][7]

Reaction Scheme: 3',5'-Bis(trifluoromethyl)acetophenone + Br₂ → this compound + HBr

The causality behind this choice of reagents lies in the mechanism of acid-catalyzed α-halogenation. Acetic acid serves as both the solvent and the catalyst. It facilitates the formation of the enol tautomer of the starting ketone. This enol is the active nucleophile that attacks molecular bromine, leading to the selective installation of a single bromine atom at the α-position. The strong electron-withdrawing nature of the -CF₃ groups deactivates the aromatic ring towards electrophilic bromination, ensuring high selectivity for the α-carbon.

Caption: General workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis of this compound[6][7]

-

Reagent Preparation: Prepare a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of ketone).

-

Bromine Addition: In a separate flask, dissolve bromine (1.0 eq) in a minimal amount of acetic acid. Add this bromine solution dropwise to the stirred ketone solution at room temperature.

-

Expert Insight: The dropwise addition is crucial to control the exothermicity of the reaction and to prevent the formation of dibrominated byproducts.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. The crude product may precipitate. Extract the mixture with ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove acetic acid and unreacted bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: The resulting light-yellow solid can be further purified by recrystallization. The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6] A successful synthesis yields the product in approximately 62% yield.[6][7]

Core Reaction Mechanisms and Applications

The reactivity of this compound is dominated by its nature as a potent electrophile. The primary reaction pathways involve nucleophilic attack at the α-carbon.

Nucleophilic Substitution (Sₙ2 Mechanism)

The most fundamental reaction is the direct displacement of the bromide ion by a wide range of nucleophiles via an Sₙ2 mechanism. The electron-withdrawing -CF₃ groups enhance the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. This reaction proceeds with an inversion of stereochemistry if the α-carbon were chiral.[8]

Typical Nucleophiles:

-

O-Nucleophiles: Alcohols, phenols, carboxylates.

-

N-Nucleophiles: Amines, azides, heterocycles (e.g., imidazole).

-

S-Nucleophiles: Thiols, thioamides, thiourea.

-

C-Nucleophiles: Cyanide, enolates.

This pathway is foundational for attaching the 3,5-bis(trifluoromethyl)benzoylmethyl moiety to various molecular scaffolds, a common strategy in the synthesis of bioactive molecules.[9]

Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

A prominent and highly valuable application of this α-bromo ketone is in the construction of heterocyclic rings, which are core structures in many pharmaceuticals.[10] The Hantzsch thiazole synthesis, first described in 1887, is a classic example where an α-haloketone reacts with a thioamide to form a thiazole.[11][12]

The reaction between this compound and a thioamide (e.g., thiourea) is a robust method for creating 2-amino-4-(aryl)thiazoles.[12][13]

Mechanism of Hantzsch Thiazole Synthesis:

-

Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion to form an isothiouronium salt intermediate.

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring.

Sources

- 1. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]

- 2. 131805-94-2|this compound|BLD Pharm [bldpharm.com]

- 3. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 5. 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. synarchive.com [synarchive.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Thiazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide on the Handling and Storage of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

<_

Introduction: Understanding the Reagent's Significance

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a highly reactive α-bromo ketone derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the bromine atom, making it an excellent substrate for nucleophilic substitution reactions.[1] The presence of two trifluoromethyl groups on the phenyl ring further modulates its electronic properties, enhancing its reactivity and providing a unique scaffold for the development of novel therapeutics, particularly as targeted covalent inhibitors.

This guide provides a comprehensive framework for the safe and effective handling and storage of this compound, grounded in established safety protocols and an understanding of its chemical properties. Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and maintaining the integrity of the reagent for research applications.

I. Compound Identification and Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling.

| Property | Value |

| Chemical Formula | C₁₀H₅BrF₆O[2][3][4] |

| Molecular Weight | 335.04 g/mol [2][3][4] |

| Appearance | Light-yellow solid[2][5] |

| CAS Number | 131805-94-2[2][3][4] |

| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol.[2] |

| Melting Point | 317–318 K (44-45 °C)[5] |

II. Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive risk assessment must be conducted before any handling.

GHS Hazard Statements:

The primary hazards are associated with its corrosive nature and its lachrymatory properties, which can cause immediate and severe irritation to the eyes, skin, and respiratory tract. The trifluoromethyl groups may also contribute to its toxicity profile.

III. Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.

A. Engineering Controls

All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[8][9][10] This engineering control is the primary defense against the inhalation of vapors and fine particles. The fume hood should have a demonstrated and documented face velocity appropriate for handling hazardous chemicals.

B. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[11][12][13]

-

Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are the minimum requirement.[14] A full-face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[14][15]

-

Skin Protection:

-

Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is essential.[10][14] Check the manufacturer's glove compatibility charts for breakthrough times for halogenated organic compounds.[14] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.

-

Lab Coat: A flame-resistant lab coat (e.g., Nomex®) that is fully buttoned is required.[14]

-

Additional Protection: For larger quantities or tasks with a significant splash risk, a chemically impervious apron and sleeve covers should be worn.[15]

-

-

Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[14]

C. Experimental Protocol: Weighing and Dissolving

-

Preparation: Ensure the chemical fume hood is clean and free of clutter. Prepare all necessary equipment (spatula, weigh boat, solvent, glassware) and place it inside the fume hood.

-

Weighing: Carefully transfer the solid this compound from its storage container to a tared weigh boat using a clean spatula. Avoid creating dust.

-

Dissolving: Add the desired solvent to the appropriate glassware. Slowly and carefully add the weighed solid to the solvent with gentle stirring to facilitate dissolution.

-

Cleaning: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., acetone) in the fume hood. Dispose of the contaminated solvent as hazardous waste.

IV. Storage Requirements

Proper storage is critical to maintain the stability and purity of this compound.

-

Temperature: Store at room temperature.[3]

-

Atmosphere: Keep in a dark place under an inert atmosphere (e.g., argon or nitrogen).[3] This is crucial to prevent degradation from light and reaction with atmospheric moisture.

-

Container: The compound should be stored in a tightly sealed, clearly labeled container.[6][7]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10][16] Brominated organic compounds can react violently with easily oxidized substances.[9]

V. Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

A. Spill Management

-

Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[8][9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

-

Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[8][9]

B. Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][16] Seek immediate medical attention.[7][8][16]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8][16] Seek immediate medical attention.[7][8][16]

-

Inhalation: Move the individual to fresh air.[7][8][16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7][8][16] Seek immediate medical attention.[7][8][16]

-

Ingestion: Do NOT induce vomiting.[7][8][16] Rinse the mouth with water and seek immediate medical attention.[7][8][16]

VI. Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and solutions, must be disposed of as hazardous waste.

-

Segregation: Waste should be segregated as "halogenated organic waste."[17]

-

Container: Use a clearly labeled, sealable, and compatible waste container.[9][10]

-

Disposal Method: Follow your institution's guidelines for hazardous waste disposal.[9] Approved disposal methods for brominated organic compounds often include incineration at a licensed facility.[18]

VII. Conclusion

This compound is a valuable reagent whose safe and effective use is contingent upon a thorough understanding of its properties and hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can mitigate the risks associated with this compound and ensure its integrity for their scientific endeavors. A proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific excellence.

References

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (1995). [Link]

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

-

Chemtalk. Bromine water - disposal. [Link]

-

Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

-

Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

-

National Institutes of Health. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. [Link]

-

Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]

- 3. 131805-94-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound , 95% , 131805-94-2 - CookeChem [cookechem.com]

- 5. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. LCSS: BROMINE [web.stanford.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. epa.gov [epa.gov]

- 13. hazmatschool.com [hazmatschool.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. blog.storemasta.com.au [blog.storemasta.com.au]

- 16. fishersci.com [fishersci.com]

- 17. chemtalk.com.au [chemtalk.com.au]

- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-depth Technical Guide to the Safe Handling of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

This guide provides comprehensive safety protocols and in-depth technical information for researchers, scientists, and drug development professionals working with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS No. 131805-94-2). As a potent lachrymator and corrosive agent, strict adherence to these safety measures is imperative to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a rationale for each precaution grounded in the chemical's unique reactivity and toxicological profile.

Understanding the Hazard: A Multifaceted Risk Profile

This compound is a highly reactive α-bromo ketone.[1][2] Its hazard profile is dominated by two primary characteristics: its corrosive nature and its potent lachrymatory effects.[3][4] The combination of these properties necessitates a multi-layered safety approach.

Corrosivity: The compound is classified as a corrosive solid.[5] Contact with skin or eyes can cause severe chemical burns and irreversible tissue damage.[4][6] Ingestion is particularly dangerous, with the potential for severe swelling and perforation of the esophagus and stomach.[4] This corrosive action is a result of the compound's ability to react with biological macromolecules.

Lachrymatory Effects: As a potent lachrymator, exposure to its vapors or aerosols will cause immediate and intense tearing, irritation, and pain in the eyes.[7][8][9] This is not merely a nuisance; it can be incapacitating and lead to secondary accidents. The lachrymatory properties are characteristic of many α-haloketones.

Inhalation and Skin Toxicity: The compound is also harmful if inhaled or absorbed through the skin.[3] Vapors can cause respiratory tract irritation.[3]

Reactivity: The presence of the α-bromo group makes the molecule highly susceptible to nucleophilic substitution.[1] This reactivity is fundamental to its utility in organic synthesis but also underlies some of its hazardous interactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]

Hazard Identification Summary

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |

| Skin Corrosion (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage.[4][5] | |

| Serious Eye Damage (Category 1) | GHS05 | H318: Causes serious eye damage. | |

| Lachrymator | N/A | Substance which increases the flow of tears.[3][4] |

The Core of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be established. This is the primary defense against exposure.

Engineering Controls: Containing the Hazard

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection against inhalation of corrosive and lachrymatory vapors. The sash should be kept as low as possible during manipulations.

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach.

-

Eyewash Stations and Safety Showers: These must be located within a 10-second travel distance from the workstation and be unobstructed.[11] Regular testing of this equipment is a critical administrative task.

Administrative Controls: Safe Work Practices

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

-

Restricted Access: Only trained personnel should be allowed in the areas where this chemical is handled and stored.

-

Never Work Alone: Due to the severe and rapid onset of its hazardous effects, it is imperative that researchers do not work alone when handling this compound. A second person must be aware of the work being conducted and be prepared to assist in an emergency.

-

Waste Management: A clear and compliant waste disposal plan must be in place before work begins. All waste must be treated as hazardous.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be relied upon as the primary means of protection. It is designed to protect the user in the event of a failure of engineering or administrative controls.

Mandatory PPE Protocol

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Goggles alone are insufficient due to the potent lachrymatory vapors that can bypass them.[7] A full-face shield is required to protect the entire face from splashes. |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing. |

| Body | Chemical-resistant lab coat. | A fully buttoned lab coat made of a suitable material is necessary to protect against skin contact from spills. |

| Respiratory | A full-face atmosphere-supplying respirator. | For emergency situations or when engineering controls may not be sufficient, a full-face respirator is the best choice for protection against lachrymatory vapors.[7] |

Step-by-Step Protocols for Safe Handling and Storage

Safe Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is donned. Have spill cleanup materials readily available.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.

-

In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE properly. Wash hands thoroughly with soap and water.

Storage Protocol

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a dry, cool, and well-ventilated area designated for corrosive materials.[3] The storage area should be secure and accessible only to authorized personnel.

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]

-

Segregation: Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[10]

Emergency Procedures: A Rapid and Coordinated Response

Immediate and correct action is critical in any emergency involving this compound.

Emergency Response Workflow

Caption: Workflow for emergency response to personnel exposure or chemical spills.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention from an ophthalmologist.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][11] Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][11]

Spill and Leak Procedures

-

Minor Spills (within a fume hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the fire alarm if necessary.

-

Close the laboratory doors.

-

Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Do not attempt to clean up a major spill yourself.

-

Disposal: A Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[10][12]

-

Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. This includes contaminated PPE, absorbent materials, and reaction residues.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Vendor: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[13][14]

Conclusion: A Culture of Safety

The safe use of this compound in a research setting is achievable through a deep understanding of its hazards and a disciplined adherence to safety protocols. By integrating robust engineering controls, meticulous work practices, and appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this valuable but hazardous compound. A proactive safety culture, where every individual takes responsibility for their safety and the safety of others, is the ultimate foundation for successful and secure research.

References

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

-

Chegg. (2018). Solved What is a lachrymator? What are appropriate precautions and safety equipment to use when working with lachrymators? Retrieved from [Link]

- Unknown. (n.d.). Hazardous Waste Segregation.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- Washington State University. (n.d.). Halogenated Solvents.

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

University of British Columbia. (n.d.). Organic Solvent Waste Disposal - Safety & Risk Services. Retrieved from [Link]

-

ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Retrieved from [Link]

-

YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. Retrieved from [Link]

- Weill Cornell Medicine. (n.d.). Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance. Retrieved from [A representative URL for a university corrosive chemical exposure guide]

-

PubMed. (2024). Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity. Retrieved from [Link]

-

biBerk. (n.d.). Emergencies Involving Corrosives. Retrieved from [Link]

-

PubChem. (n.d.). 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. Retrieved from [Link]

-

Taylor & Francis. (2019). α-halo ketones – Knowledge and References. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

- Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [A representative URL for a Fisher Scientific SDS for a similar compound]

- Unknown. (n.d.). Emergency Procedure Guide - Corrosive Liquids. [A representative URL for a generic corrosive liquid emergency guide]

-

PubMed. (1990). Toxicology of fluorine-containing monomers. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis...

-

ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

Reddit. (2023). Separation of Ketone and alpha Bromo ketone : r/Chempros. Retrieved from [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 131805-94-2|this compound|BLD Pharm [bldpharm.com]

- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 7. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 8. Solved What is a lachrymator? What are appropriate | Chegg.com [chegg.com]

- 9. fishersci.nl [fishersci.nl]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. content.biberk.com [content.biberk.com]

- 12. bucknell.edu [bucknell.edu]

- 13. 7.2 Organic Solvents [ehs.cornell.edu]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

The Lynchpin Haloketone: A Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone and Its Derivatives in Modern Drug Discovery

Foreword: The Strategic Value of the 3,5-Bis(trifluoromethyl)phenyl Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, is a well-established strategy to enhance the pharmacological profile of drug candidates.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif is of particular significance. The two potent electron-withdrawing CF₃ groups at the meta positions profoundly influence the electronic and lipophilic properties of a molecule. This substitution can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1][2] Consequently, scaffolds containing this moiety are highly sought after in the synthesis of novel therapeutics, from potent antibacterial agents to cholinesterase inhibitors.[3][4]

This technical guide provides an in-depth exploration of a key building block for accessing these valuable scaffolds: 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone . We will delve into its synthesis, physicochemical properties, and, most importantly, its versatile applications in the construction of a diverse range of heterocyclic derivatives. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and practical insights to empower your synthetic endeavors.

Part 1: The Core Reagent: this compound

Synthesis: From Acetophenone to a Versatile α-Bromoketone

The journey to our target α-bromoketone begins with its precursor, 3',5'-bis(trifluoromethyl)acetophenone. This starting material can be efficiently synthesized via a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and acetic anhydride.[5][6][7]

The subsequent α-bromination is a classic acid-catalyzed halogenation of a ketone.[8][9] The acid catalyst is crucial as it promotes the formation of the enol tautomer, which is the active nucleophile that attacks the electrophilic bromine.

Experimental Protocol: Synthesis of this compound [10][11]

-

Materials:

-

3',5'-Bis(trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and filtration.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.

-

In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of the acetophenone at room temperature.

-

Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.

-